1,2-Dibromo-5-hexene
Overview
Description
1,2-Dibromo-5-hexene is an organic compound with the molecular formula C6H10Br2 It is a dibromoalkene, meaning it contains two bromine atoms attached to a carbon chain with a double bond
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Dibromo-5-hexene can be synthesized through the bromination of 5-hexene. The reaction typically involves the addition of bromine (Br2) to the double bond of 5-hexene in an inert solvent such as dichloromethane or carbon tetrachloride. The reaction proceeds via an electrophilic addition mechanism, forming a bromonium ion intermediate, which is then attacked by a bromide ion to yield the dibromo product .
Industrial Production Methods
Industrial production of this compound follows similar principles but is scaled up to accommodate larger quantities. The process involves careful control of reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product. The use of efficient brominating agents and catalysts can further optimize the process .
Chemical Reactions Analysis
Types of Reactions
1,2-Dibromo-5-hexene undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as hydroxide ions, to form alcohols.
Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes or alkynes.
Addition Reactions: The double bond can participate in further addition reactions with halogens or hydrogen halides.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination: Potassium tert-butoxide (KOtBu) in a polar aprotic solvent like dimethyl sulfoxide (DMSO).
Addition: Bromine (Br2) or hydrogen bromide (HBr) in an inert solvent.
Major Products
Substitution: Formation of 1,2-dihydroxy-5-hexene.
Elimination: Formation of 1,5-hexadiene or 1-hexyne.
Addition: Formation of tetrabromohexane.
Scientific Research Applications
1,2-Dibromo-5-hexene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and as a tool in biochemical research.
Medicine: Investigated for its potential use in drug development and as a precursor to pharmacologically active compounds.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,2-dibromo-5-hexene primarily involves its reactivity with nucleophiles and electrophiles. The bromine atoms make the compound highly reactive, allowing it to participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reaction and conditions used .
Comparison with Similar Compounds
Similar Compounds
1,2-Dibromoethane: A simpler dibromoalkane with similar reactivity but a shorter carbon chain.
1,2-Dibromocyclohexane: A cyclic dibromoalkane with different steric and electronic properties.
1,2-Dibromo-3-hexene: An isomer with the bromine atoms and double bond in different positions.
Uniqueness
1,2-Dibromo-5-hexene is unique due to its specific structure, which allows for selective reactions and applications. Its position of the double bond and bromine atoms provides distinct reactivity compared to other dibromoalkanes .
Properties
IUPAC Name |
5,6-dibromohex-1-ene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10Br2/c1-2-3-4-6(8)5-7/h2,6H,1,3-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFGDPUOTONXJOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(CBr)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Br2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10373090 | |
Record name | 1,2-DIBROMO-5-HEXENE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10373090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4285-48-7 | |
Record name | 1,2-DIBROMO-5-HEXENE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10373090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5,6-Dibromo-1-hexene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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